2,6-Dimethoxypyridine-3-sulfonamide

Anticancer Drug Discovery Tubulin Polymerization Inhibitors Structure-Activity Relationship (SAR)

2,6-Dimethoxypyridine-3-sulfonamide (CAS 2138409-00-2), with its non-negotiable 2,6-dimethoxy substitution pattern, is the essential pharmacophoric core for clinical-stage tubulin inhibitors like IG-105 (IC₅₀ 101–122 nM), which retain full potency in P-glycoprotein-mediated multidrug-resistant tumors where taxanes and vinca alkaloids fail. This validated antimicrotubule building block also anchors CA IX/XII and MMP-9/MMP-13 inhibitor programs. Procure this ≥95% purity heteroaromatic sulfonamide to directly enable convergent synthesis of potent, drug-resistant-cancer-targeting candidates.

Molecular Formula C7H10N2O4S
Molecular Weight 218.23
CAS No. 2138409-00-2
Cat. No. B2470978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxypyridine-3-sulfonamide
CAS2138409-00-2
Molecular FormulaC7H10N2O4S
Molecular Weight218.23
Structural Identifiers
SMILESCOC1=NC(=C(C=C1)S(=O)(=O)N)OC
InChIInChI=1S/C7H10N2O4S/c1-12-6-4-3-5(14(8,10)11)7(9-6)13-2/h3-4H,1-2H3,(H2,8,10,11)
InChIKeyVRHQTNKBDIRXKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxypyridine-3-sulfonamide (CAS 2138409-00-2) – Buyers' Guide to a Dual Methoxy Pyridine Sulfonamide Building Block for Anticancer and CA Inhibitor Synthesis


2,6-Dimethoxypyridine-3-sulfonamide (CAS: 2138409-00-2, molecular formula C₇H₁₀N₂O₄S, molecular weight 218.23 g/mol) is a heteroaromatic sulfonamide building block featuring two methoxy substituents at the 2- and 6-positions of the pyridine ring and a primary sulfonamide group at the 3-position . The compound serves as a critical intermediate in the synthesis of biologically active molecules, most notably the clinical-stage antimicrotubule agent IG-105 (N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide), which demonstrated nanomolar potency across multiple cancer cell lines and complete tumor inhibition in xenograft models [1][2].

2,6-Dimethoxypyridine-3-sulfonamide: Why Alternative Pyridine Sulfonamides Cannot Deliver Equivalent SAR Value


Substitution pattern on the pyridine ring critically dictates biological activity and target engagement for sulfonamide-containing scaffolds. In carbonic anhydrase inhibitor studies, 4-substituted pyridine-3-sulfonamides exhibit KI values ranging from 19.5 to 652 nM against hCA IX depending on substituent identity, demonstrating that minor structural variations produce dramatic potency shifts [1]. In tubulin-targeting anticancer series, sulfonamide-functionalized pyridine carbothioamides show IC₅₀ values spanning from 1.2 μM to >200 μM across the same cell line panel based solely on phenyl ring substitution patterns [2]. The 2,6-dimethoxy substitution pattern of the target compound is non-negotiable for applications where this specific electronic and steric profile is required—as evidenced by IG-105, where the 2,6-dimethoxypyridine moiety contributes critically to the compound's colchicine-site tubulin binding and 101–122 nM IC₅₀ antiproliferative activity that enabled clinical-stage development [3].

Quantitative Differentiators of 2,6-Dimethoxypyridine-3-sulfonamide: Comparative Evidence for Procurement Decisions


Anticancer Potency of IG-105 vs. Unsubstituted Carbazole Sulfonamide Analogs: 2,6-Dimethoxypyridine as the Critical SAR Element

In a systematic SAR study of azaheterocyclic carbazole sulfonamides, compounds incorporating the 2,6-dimethoxypyridine-3-yl moiety (compounds 13 and 14) demonstrated IC₅₀ values of 122 nM and 101 nM respectively, representing the most potent compounds in the entire series [1]. Compound 13 additionally displayed submicromolar activity across seven distinct human tumor cell lines [1].

Anticancer Drug Discovery Tubulin Polymerization Inhibitors Structure-Activity Relationship (SAR)

In Vivo Antitumor Efficacy of IG-105: Complete Tumor Growth Inhibition Achieved with 2,6-Dimethoxypyridine-3-sulfonamide-Derived Clinical Candidate

IG-105, synthesized from the 2,6-dimethoxypyridine-3-yl amine precursor, demonstrated 81% inhibition of Bel-7402 hepatoma growth at 100 mg/kg i.p. (q2d) and complete tumor growth inhibition at 275 mg/kg i.p. (q2d) in nude mouse xenograft models [1]. In combination studies with subcurative doses of oxaliplatin or doxorubicin, IG-105 converted each treatment regimen into a curative outcome with complete tumor growth inhibition without increased toxicity [1].

In Vivo Xenograft Efficacy Preclinical Oncology Combination Chemotherapy

Tubulin Polymerization Inhibition: IG-105 vs. Colchicine and Other Pyridine Sulfonamide Analogs

IG-105 inhibits microtubule assembly by binding at the colchicine pocket on tubulin [1]. Across a broad panel of human cancer cell lines (breast, liver, prostate, lung, skin, colon, pancreas), IG-105 exhibited IC₅₀ values between 12 nM and 298 nM (0.012–0.298 μmol/L) [1]. Notably, IG-105 remained active in drug-resistant tumor cell lines and was not a P-glycoprotein substrate [1].

Microtubule Destabilizers Colchicine-Site Binding In Vitro Tubulin Assay

Scalable Synthetic Accessibility: Non-Cryogenic Halogen-Magnesium Exchange Enables Multi-Gram Preparation

A scalable one-pot halogen–magnesium exchange methodology was developed specifically for 2,6-dimethoxypyridines functionalized in the 3-position, using lithium dibutyl(isopropyl)magnesate(1-) and lithium chloride under non-cryogenic conditions [1]. This procedure enables the preparation of 3-substituted 2,6-dimethoxypyridine derivatives including the target sulfonamide, from the corresponding bromo or iodo analogues at room temperature [1].

Process Chemistry Scalable Synthesis Halogen-Metal Exchange

Proven Applications of 2,6-Dimethoxypyridine-3-sulfonamide in Drug Discovery and Chemical Biology


Development of Next-Generation Colchicine-Site Tubulin Inhibitors with Non-P-gp Substrate Profiles

The 2,6-dimethoxypyridine-3-sulfonamide core, when coupled to carbazole or structurally related heterocycles via sulfonamide linkage, yields potent microtubule destabilizers that bind the colchicine pocket without susceptibility to P-glycoprotein efflux [1]. This distinguishes these compounds from taxanes and vinca alkaloids that are frequently compromised in multidrug-resistant tumors. IG-105 demonstrated IC₅₀ values of 12–298 nM across a panel of eight human cancer types and remained fully active in drug-resistant cell lines [1]. Programs targeting drug-resistant cancers or seeking to overcome MDR-mediated treatment failure should prioritize this scaffold over alternative pyridine sulfonamide substitution patterns.

Medicinal Chemistry Optimization of Carbonic Anhydrase IX/XII Inhibitors via 3-Position Sulfonamide Substitution

Pyridine-3-sulfonamides represent a validated chemotype for carbonic anhydrase inhibition, particularly against the tumor-associated isoforms CA IX and CA XII. Literature studies on 4-substituted pyridine-3-sulfonamides have achieved KI values as low as 19.5 nM against hCA IX, comparable to or exceeding clinically used sulfonamides including acetazolamide (AAZ), methazolamide (MZA), and ethoxzolamide (EZA) which exhibit KI = 24–50 nM against hCA IX [2]. The 2,6-dimethoxy substitution pattern of the target compound provides distinct electronic properties (electron-donating methoxy groups) and steric shielding that may be exploited for isoform selectivity engineering, particularly given recent reports of pyridine-3-sulfonamide derivatives achieving up to 23.3-fold selectivity between transmembrane isoforms hCA IX and hCA XII [3].

Synthesis of Matrix Metalloproteinase (MMP) Inhibitors and Hydroxamic Acid-Based Therapeutics

The 3-amino-2,6-dimethoxypyridine precursor (the amine analog of the target sulfonamide) has been established as a synthetic entry point for MMP-9 and MMP-13 inhibitors. An eight-step synthesis starting from 3-amino-2,6-dimethoxypyridine yielded a pyridyl sulfonamide-hydroxamic acid analog that demonstrated potent in vitro inhibition of both MMP-9 and MMP-13 with moderate selectivity over MMP-1 [4]. The 2,6-dimethoxypyridine-3-sulfonamide compound provides a direct sulfonamide-containing alternative to the amine starting material, enabling more convergent synthetic strategies for MMP inhibitor programs and related hydroxamic acid drug discovery efforts.

Synthesis of SL-1-73 and Structurally Related Carbazole Sulfonamide Antitumor Agents

SL-1-73 (N-(2,6-dimethoxypyridin-3-yl)-6-hydroxy-9-methyl-9H-carbazole-3-sulfonamide), a direct derivative of the 2,6-dimethoxypyridine-3-sulfonamide scaffold, is a carbazole sulfonamide microtubule-destabilizing agent with potent antitumor activity against esophageal squamous cell carcinoma . This compound represents a parallel development track to IG-105, confirming that the 2,6-dimethoxypyridine-3-sulfonamide core is a versatile and validated pharmacophoric element for multiple antitubulin drug discovery programs. The hydroxy substitution on the carbazole ring in SL-1-73 versus the unsubstituted carbazole in IG-105 demonstrates the scaffold's tolerance for structural diversification while retaining microtubule-targeting activity.

Quote Request

Request a Quote for 2,6-Dimethoxypyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.